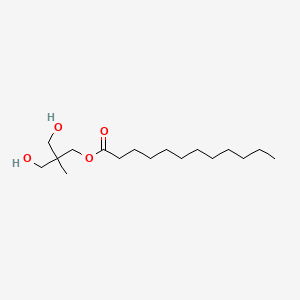
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate, also known as dodecanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methylpropyl ester, is a chemical compound with the molecular formula C17H34O5. It is an ester derived from lauric acid and a hydroxymethyl-substituted alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate typically involves the esterification of lauric acid with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic catalysts like lipases. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with immobilized lipase enzymes to catalyze the reaction efficiently. The use of enzymatic catalysts is preferred due to their high selectivity and mild reaction conditions, which minimize side reactions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary alcohols.
Substitution: Produces ethers or amines.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential antimicrobial properties and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing lauric acid and the corresponding alcohol. Lauric acid is known for its antimicrobial properties, which can disrupt microbial cell membranes and inhibit their growth. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate: Similar structure but with a different ester group.
Lauric acid: The parent acid of the ester.
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanol: The alcohol component of the ester.
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate is unique due to its combination of hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable emulsions and its biocompatibility make it valuable in various applications, particularly in the pharmaceutical and cosmetic industries.
Propiedades
Número CAS |
85376-06-3 |
|---|---|
Fórmula molecular |
C17H34O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] dodecanoate |
InChI |
InChI=1S/C17H34O4/c1-3-4-5-6-7-8-9-10-11-12-16(20)21-15-17(2,13-18)14-19/h18-19H,3-15H2,1-2H3 |
Clave InChI |
GHEGJIFLIHDVPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(C)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


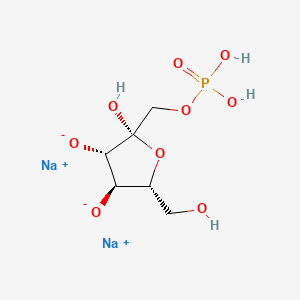
![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)
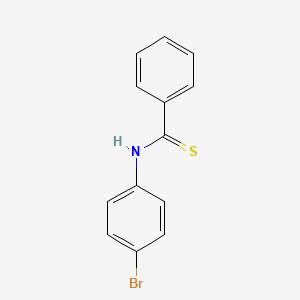
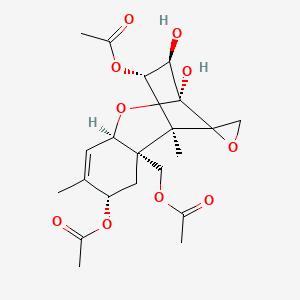

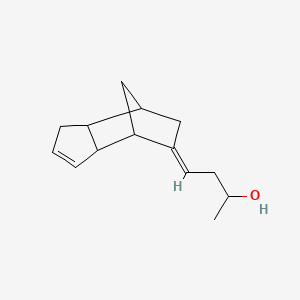
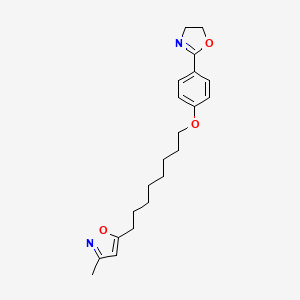
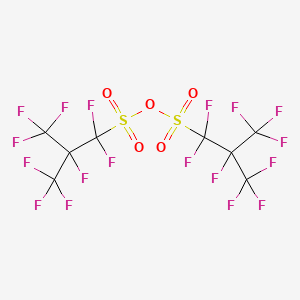

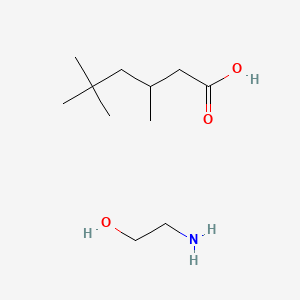
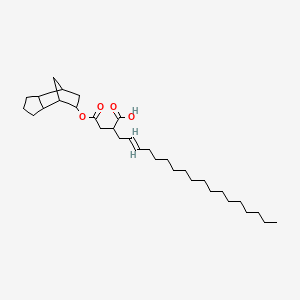

![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)

